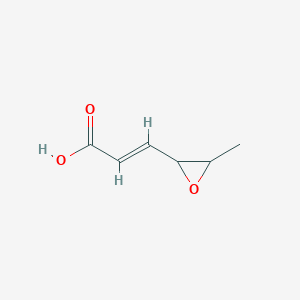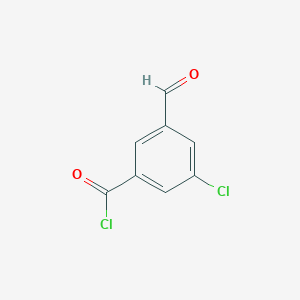
3-Chloro-5-formylbenzoyl chloride
Overview
Description
3-Chloro-5-formylbenzoyl chloride is a chemical compound that is widely used in scientific research. It is a reactive intermediate that is commonly used in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 3-Chloro-5-formylbenzoyl chloride is not fully understood. However, it is known to be a highly reactive compound that can undergo various chemical reactions. It can react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form various organic compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Chloro-5-formylbenzoyl chloride. However, it is known to be a highly reactive compound that can react with various biomolecules, such as proteins and nucleic acids, which can lead to cellular damage.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Chloro-5-formylbenzoyl chloride in lab experiments is its high reactivity, which makes it a useful intermediate in the synthesis of various organic compounds. However, its high reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Future Directions
There are several future directions for the use of 3-Chloro-5-formylbenzoyl chloride in scientific research. One direction is the development of new synthetic methods that use 3-Chloro-5-formylbenzoyl chloride as a key intermediate. Another direction is the use of 3-Chloro-5-formylbenzoyl chloride in the development of new materials, such as polymers and coatings. Additionally, further research is needed to understand the mechanism of action and biochemical effects of 3-Chloro-5-formylbenzoyl chloride.
Conclusion:
In conclusion, 3-Chloro-5-formylbenzoyl chloride is a highly reactive compound that is widely used in scientific research as a reactive intermediate in the synthesis of various organic compounds. Its high reactivity makes it a useful tool in the development of new materials and in the production of dyes and pigments. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions. Further research is needed to understand the mechanism of action and biochemical effects of 3-Chloro-5-formylbenzoyl chloride and to develop new synthetic methods that use this compound as a key intermediate.
Scientific Research Applications
3-Chloro-5-formylbenzoyl chloride is widely used in scientific research as a reactive intermediate in the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the development of new materials and in the production of dyes and pigments.
properties
CAS RN |
153203-60-2 |
|---|---|
Product Name |
3-Chloro-5-formylbenzoyl chloride |
Molecular Formula |
C8H4Cl2O2 |
Molecular Weight |
203.02 g/mol |
IUPAC Name |
3-chloro-5-formylbenzoyl chloride |
InChI |
InChI=1S/C8H4Cl2O2/c9-7-2-5(4-11)1-6(3-7)8(10)12/h1-4H |
InChI Key |
CDRYHNQJJPQARP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C(=O)Cl)Cl)C=O |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)Cl)Cl)C=O |
synonyms |
Benzoyl chloride, 3-chloro-5-formyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate](/img/structure/B116095.png)
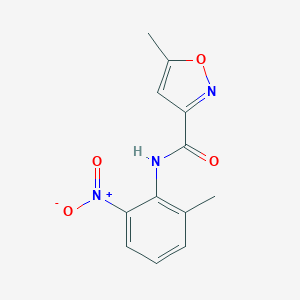
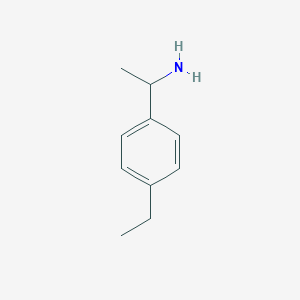
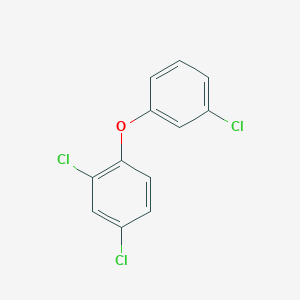
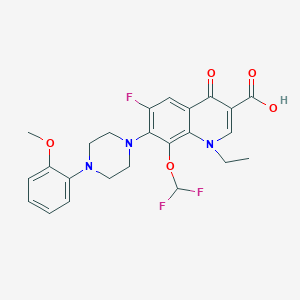
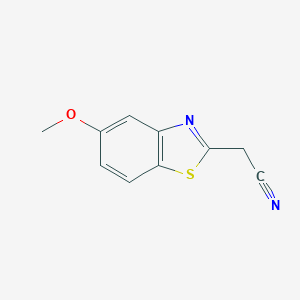
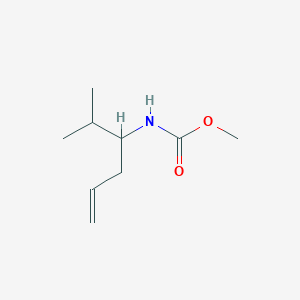
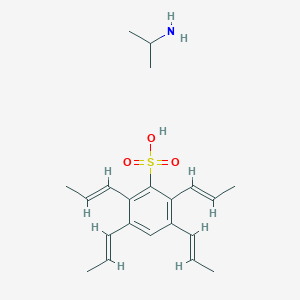
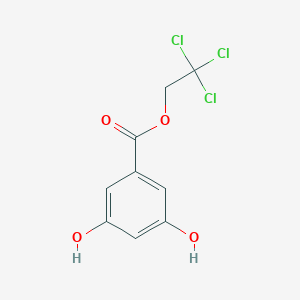
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)
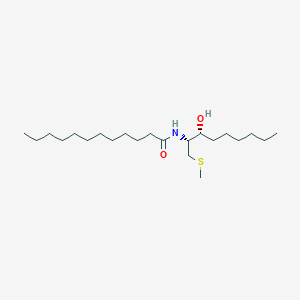
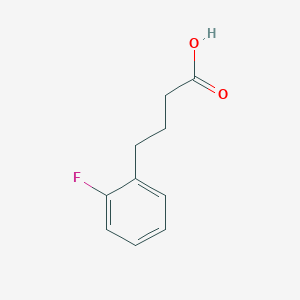
![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)
